molecular formula C17H14FN3O B3042419 (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone CAS No. 618091-86-4

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone

Cat. No. B3042419
CAS RN: 618091-86-4
M. Wt: 295.31 g/mol
InChI Key: CYZGXLPYDNNTHU-UHFFFAOYSA-N
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Description

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, also known as AFMK, is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone exerts its effects through multiple mechanisms. It has been shown to activate the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress. This compound also inhibits the activity of pro-inflammatory cytokines and reduces the production of reactive oxygen species. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to improve mitochondrial function and increase ATP production. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be used at concentrations that are not harmful to cells or animals. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, its effects can be cell-type and context-dependent, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on (5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the study of this compound's effects on metabolic disorders, such as diabetes and obesity. Additionally, there is potential for the use of this compound in combination with other compounds to enhance its therapeutic effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained considerable attention in scientific research due to its potential therapeutic properties. Its antioxidant, anti-inflammatory, and anti-apoptotic effects make it a promising candidate for the treatment of various diseases, including neurodegenerative diseases, cancer, cardiovascular diseases, and diabetes. This compound's mechanism of action involves the activation of the Nrf2/ARE pathway, inhibition of pro-inflammatory cytokines, and modulation of various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound-based therapeutics and the study of its effects on metabolic disorders.

Scientific Research Applications

(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone has been studied extensively for its potential therapeutic properties in various disease models. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, which make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been studied for its potential in treating cancer, cardiovascular diseases, and diabetes.

properties

IUPAC Name

[5-amino-1-(2-fluorophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c1-11-6-2-3-7-12(11)16(22)13-10-20-21(17(13)19)15-9-5-4-8-14(15)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGXLPYDNNTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

618091-86-4
Record name (5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOL-4-YL)(2-METHYLPHENYL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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